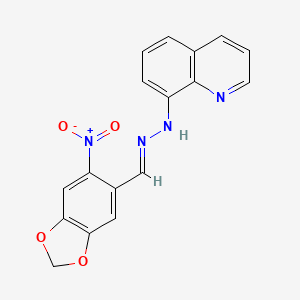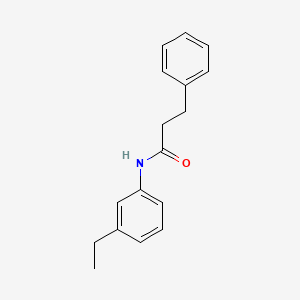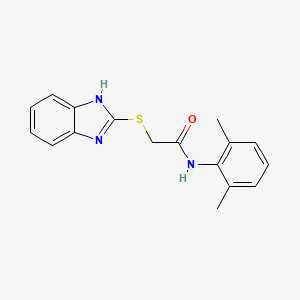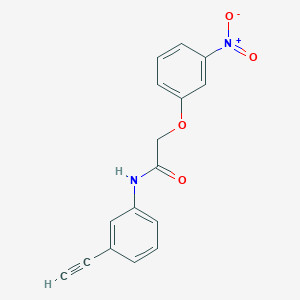
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. This compound is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the regulation of immune cell function.
Mechanism of Action
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide inhibits BTK by binding to the enzyme's ATP-binding site, thereby preventing its activation and subsequent downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is critical for the activation and proliferation of B-cells. In addition, N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been shown to inhibit the activation of other immune cells, such as T-cells and macrophages, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical models. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6, and to inhibit the activation of various immune cells. In addition, N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been shown to be effective in reducing the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide is its high potency and selectivity for BTK. This makes it an attractive candidate for the development of novel therapeutics for the treatment of various autoimmune diseases. However, one of the limitations of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide is its moderate solubility, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide is not fully understood, which can make it challenging to interpret some experimental results.
Future Directions
There are several future directions for the research and development of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide. One potential area of focus is the development of more potent and selective inhibitors of BTK. Another area of focus is the identification of biomarkers that can be used to predict the response to BTK inhibitors in patients with autoimmune diseases. In addition, there is a need for more comprehensive studies to evaluate the safety and efficacy of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide in clinical trials. Finally, there is a need to better understand the mechanism of action of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide, which could lead to the development of more effective treatments for autoimmune diseases.
Synthesis Methods
The synthesis of N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide involves the reaction between 3-ethynylphenylamine and 3-nitrophenoxyacetic acid. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere. The resulting product is then purified using a series of chromatographic techniques. The yield of the synthesis process is moderate, but the purity of the final product is high.
Scientific Research Applications
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The compound has been shown to be a potent inhibitor of BTK, which plays a crucial role in the regulation of immune cell function. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
properties
IUPAC Name |
N-(3-ethynylphenyl)-2-(3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-2-12-5-3-6-13(9-12)17-16(19)11-22-15-8-4-7-14(10-15)18(20)21/h1,3-10H,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDLFMGBOWBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
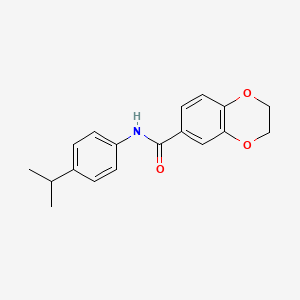
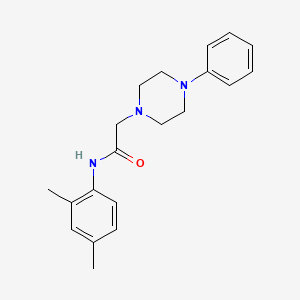

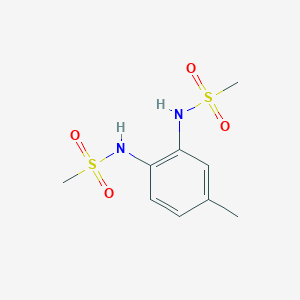
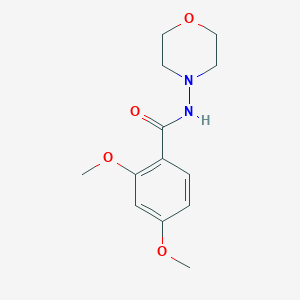
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
